9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one

Catalog No.
S15384385
CAS No.
M.F
C19H31NO2Si
M. Wt
333.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-c...

Product Name

9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one

IUPAC Name

9-tri(propan-2-yl)silyloxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one

Molecular Formula

C19H31NO2Si

Molecular Weight

333.5 g/mol

InChI

InChI=1S/C19H31NO2Si/c1-13(2)23(14(3)4,15(5)6)22-18-11-7-10-17(21)16-9-8-12-20-19(16)18/h8-9,12-15,18H,7,10-11H2,1-6H3

InChI Key

LZTSMPYESKABAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CCCC(=O)C2=C1N=CC=C2

9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one, with the CAS number 1190363-45-1, is a chemical compound characterized by its complex bicyclic structure. The molecular formula is C19H31NO2SiC_{19}H_{31}NO_2Si, and it has a molecular weight of approximately 333.54 g/mol. This compound features a triisopropylsilyl group that enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications. The compound is primarily known for its role as an impurity in the pharmaceutical compound Rimegepant, which is used to treat migraines .

  • Oxidation: Under specific conditions, it can be oxidized to form various oxidized derivatives.
  • Nucleophilic Substitution: The silyl ether group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Deprotection: The triisopropylsilyl group can be removed under acidic or fluoride conditions to yield the corresponding alcohol derivative .

While specific biological activities of 9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one are not extensively documented, its structural similarity to other compounds in medicinal chemistry suggests potential interactions with biological targets. It serves as an impurity in Rimegepant, which is known for its efficacy in treating acute migraine attacks by acting as a calcitonin gene-related peptide receptor antagonist .

The synthesis of 9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one typically involves the following steps:

  • Starting Material: Begin with (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one.
  • Reagents: Use triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf) and triethylamine as catalysts.
  • Reaction Conditions: Mix the starting material with dichloromethane at low temperatures (0 °C) for about one hour.
  • Workup: After completion, remove volatiles and partition the mixture between sodium bicarbonate solution and ethyl acetate. The organic layer is then washed and concentrated to yield the desired product .

The primary application of 9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one lies within pharmaceutical research and development. Its role as an impurity in Rimegepant highlights its significance in drug formulation and quality control processes. Additionally, due to its unique chemical structure, it may serve as a precursor for synthesizing other bioactive compounds or analogs .

Several compounds share structural or functional similarities with 9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one:

Compound NameCAS NumberKey Features
Rimegepant1190363-45-1Calcitonin gene-related peptide receptor antagonist; used for migraine treatment
(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one1190363-44-0Precursor for synthesis; lacks silyl group
(S)-9-(Triisopropylsilyloxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-oneNot availableStereoisomer; potential differences in biological activity

Uniqueness

The uniqueness of 9-((triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one primarily arises from its triisopropylsilyl ether functionality which enhances its stability and solubility compared to similar compounds lacking such modifications. This property may contribute to its utility in pharmaceutical formulations and synthetic pathways .

Hydrogen Bond Acceptor Count

3

Exact Mass

333.212405766 g/mol

Monoisotopic Mass

333.212405766 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-11

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